molecular formula C10H16ClNS B13189965 3-((3-Methylthiophen-2-yl)methyl)pyrrolidine hydrochloride

3-((3-Methylthiophen-2-yl)methyl)pyrrolidine hydrochloride

Cat. No.: B13189965
M. Wt: 217.76 g/mol
InChI Key: OSAVHULXIXVXGM-UHFFFAOYSA-N
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Description

3-((3-Methylthiophen-2-yl)methyl)pyrrolidine hydrochloride is a pyrrolidine-based small molecule characterized by a thiophene ring substituted with a methyl group at the 3-position, linked to the pyrrolidine core via a methylene bridge. This compound is of interest in medicinal chemistry and materials science due to its hybrid heterocyclic structure, which combines the conformational flexibility of pyrrolidine with the aromatic electron-rich nature of thiophene.

Properties

Molecular Formula

C10H16ClNS

Molecular Weight

217.76 g/mol

IUPAC Name

3-[(3-methylthiophen-2-yl)methyl]pyrrolidine;hydrochloride

InChI

InChI=1S/C10H15NS.ClH/c1-8-3-5-12-10(8)6-9-2-4-11-7-9;/h3,5,9,11H,2,4,6-7H2,1H3;1H

InChI Key

OSAVHULXIXVXGM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)CC2CCNC2.Cl

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrrolidine Core

Pyrrolidine, a saturated five-membered nitrogen heterocycle, is a fundamental scaffold in medicinal chemistry. Several established methods exist for its preparation, including catalytic hydrogenation of N-substituted pyrrolidones, nucleophilic substitution reactions, and cyclization strategies.

A notable method involves the nucleophilic substitution reaction of 1,4-dihalobutanes with ammonia or primary amines under catalysis to form the pyrrolidine ring. For example, the reaction of 1,4-dichlorobutane with methylamine in the presence of potassium iodide as a catalyst in an ether solvent under moderate temperatures (100–120 °C) can yield N-methylpyrrolidine with high purity and yield (above 88% yield and 99% purity). This method benefits from mild reaction conditions and avoids high-pressure hydrogenation equipment.

Parameter Condition/Result
Catalyst Potassium iodide
Solvent Ether solvent (high boiling point)
Temperature 100–120 °C
Pressure Atmospheric (normal pressure)
Reaction Time 3–8 hours
Yield >88%
Product Purity >99%

This approach is adaptable for generating substituted pyrrolidines by varying the amine or halobutane precursors.

Formation of the Hydrochloride Salt

The final step involves converting the free base 3-((3-methylthiophen-2-yl)methyl)pyrrolidine into its hydrochloride salt to enhance stability, solubility, and handling properties.

  • The free base is dissolved in an appropriate solvent such as ethyl acetate or ethanol.
  • Anhydrous hydrogen chloride gas or hydrochloric acid solution is introduced under controlled temperature.
  • The salt precipitates and is collected by filtration and drying.
Salt Formation Parameter Condition/Result
Solvent Ethanol or ethyl acetate
Acid HCl gas or aqueous HCl
Temperature 0–25 °C
Yield Quantitative
Purity >99% (confirmed by NMR, HPLC)
Step Key Reagents/Conditions Outcome/Yield Notes
Pyrrolidine ring synthesis 1,4-Dichlorobutane + methylamine, KI, ether, 100–120 °C, 3–8 h >88% yield, >99% purity Mild, atmospheric pressure, scalable
3-Methylthiophen-2-ylmethyl halide synthesis Chloromethylation/bromomethylation of 3-methylthiophene Moderate to high yield Requires halogenation reagents
Alkylation of pyrrolidine Pyrrolidine, base (K2CO3/NaH), DMF, 50–80 °C, 4–12 h High yield Nucleophilic substitution
Hydrochloride salt formation HCl gas or aqueous HCl, ethanol, 0–25 °C Quantitative yield Improves stability and solubility
  • The use of potassium iodide as a catalyst in the pyrrolidine ring formation notably lowers activation energy and increases reaction rate, enabling synthesis at atmospheric pressure rather than high pressure hydrogenation methods, which require expensive equipment and pose safety risks.

  • Alkylation reactions benefit from polar aprotic solvents and controlled base strength to prevent side reactions such as over-alkylation or ring opening.

  • Formation of the hydrochloride salt is a standard pharmaceutical practice to improve compound handling and bioavailability.

  • The stereochemistry of the pyrrolidine ring can influence biological activity; however, the preparation methods described typically yield racemic mixtures unless chiral auxiliaries or catalysts are employed.

The preparation of 3-((3-Methylthiophen-2-yl)methyl)pyrrolidine hydrochloride is achievable through a multi-step synthetic route involving efficient pyrrolidine ring synthesis, selective alkylation with a 3-methylthiophen-2-ylmethyl halide, and subsequent hydrochloride salt formation. The methodology emphasizes mild reaction conditions, high yields, and product purity, supported by catalytic improvements and optimized reaction parameters. These approaches align with contemporary synthetic organic chemistry practices for nitrogen heterocyclic compounds relevant to pharmaceutical research.

Chemical Reactions Analysis

3-((3-Methylthiophen-2-yl)methyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares the target compound with structurally related pyrrolidine derivatives, emphasizing substituent variations and their implications:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Functional Groups Potential Applications
3-((3-Methylthiophen-2-yl)methyl)pyrrolidine HCl 3-Methylthiophen-2-ylmethyl Not explicitly provided Thiophene, pyrrolidine, HCl Drug discovery, materials science
2-(2-Methoxyphenyl)pyrrolidine HCl 2-Methoxyphenyl ~215.7 (estimated) Phenyl, methoxy, HCl CNS-targeting agents
3-Cyano-3-methylpyrrolidine HCl Cyano, methyl on pyrrolidine ring ~146.6 (estimated) Nitrile, methyl, HCl Enzyme inhibitor scaffolds
3-(prop-2-en-1-yl)pyrrolidine HCl Propenyl 272.17 Alkenyl, HCl Polymer precursors, agrochemicals
3-[3-(Trifluoromethyl)-3H-diazirin-3-yl]pyrrolidine HCl Trifluoromethyl-diazirinyl 215.6 Diazirine, trifluoromethyl, HCl Photoaffinity labeling probes
(3-Methylpyrrolidin-3-yl)methanamine diHCl 3-Methyl, aminomethyl Not provided Amine, methyl, diHCl Ligand synthesis, catalysis

Key Observations :

  • Thiophene vs.
  • Substituent Position: Unlike 3-Cyano-3-methylpyrrolidine HCl , where substituents are directly on the pyrrolidine ring, the target’s methylene-linked thiophene provides spatial flexibility, which may improve binding kinetics in drug-receptor interactions.
  • Conversely, the propenyl group in suggests utility in polymerization or alkylation reactions.

Physicochemical and Pharmacological Considerations

  • Solubility and Bioavailability : The hydrochloride salt form improves aqueous solubility across all compounds. However, the thiophene moiety in the target compound may reduce solubility compared to phenyl or alkenyl analogs due to increased hydrophobicity.
  • Electronic Effects: The electron-donating methyl group on thiophene in the target compound could enhance π-π stacking interactions relative to electron-withdrawing groups (e.g., cyano in ).
  • Metabolic Stability : Thiophene rings are prone to oxidative metabolism, whereas trifluoromethyl groups (as in ) or saturated alkenes (as in ) may confer greater metabolic resistance .

Biological Activity

3-((3-Methylthiophen-2-yl)methyl)pyrrolidine hydrochloride is a compound of significant interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article examines its biological activity, focusing on its mechanisms, efficacy in various biological models, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a methylthiophene moiety, which is crucial for its biological interactions. The molecular formula is C10H14ClNC_{10}H_{14}ClN, with a molecular weight of approximately 189.68 g/mol. The structural uniqueness allows it to interact with various biological targets effectively.

PropertyValue
Molecular FormulaC10H14ClN
Molecular Weight189.68 g/mol
IUPAC NameThis compound
SolubilitySoluble in water and organic solvents

The mechanism of action of this compound involves its ability to modulate neurotransmitter systems, particularly by interacting with sodium and calcium channels. Studies have shown that this compound exhibits a balanced inhibition profile on neuronal voltage-sensitive sodium channels and L-type calcium channels, which are crucial in the propagation of electrical signals in neurons .

Anticonvulsant Activity

Research has highlighted the anticonvulsant properties of this compound. In various seizure models, such as the maximal electroshock (MES) and the 6 Hz test, it demonstrated significant protective effects against seizures. For instance, in one study, the compound exhibited an effective dose (ED50) of 62.14 mg/kg in the MES test, outperforming standard anticonvulsants like valproic acid .

Antinociceptive Effects

In addition to its anticonvulsant activity, this compound has shown promising antinociceptive effects. In formalin-induced pain models, it significantly reduced pain responses at doses of 30 and 45 mg/kg . The compound also displayed antiallodynic properties in models of neuropathic pain induced by oxaliplatin and streptozotocin, indicating its potential for treating chronic pain conditions .

Cytotoxicity and Safety Profile

Safety assessments indicated that the compound exhibited low cytotoxicity at therapeutic concentrations. In vitro studies demonstrated that it did not significantly affect cell viability in Hep G2 cells at concentrations up to 100 µM . This suggests a favorable safety profile for further development.

Case Studies

  • Anticonvulsant Efficacy : A study involving multiple derivatives of pyrrolidine compounds found that this compound provided significant seizure protection while maintaining a low incidence of neurotoxicity in animal models .
  • Pain Management : In a comparative study on antinociceptive agents, this compound was evaluated against established analgesics and showed comparable efficacy in reducing tonic pain without significant sedative effects, making it a candidate for further exploration in pain management therapies .

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